Cytotoxic SAR Advantage: The 5-Bromo and N1-(4-Methoxybenzyl) Combination
Structure-activity relationship (SAR) studies on indolin-2-one-quinazolinone hybrids demonstrate that incorporating a 5-bromo substituent and an N1-(4-methoxybenzyl) group independently enhances antiproliferative activity. In a head-to-head comparison within the same study, the 5-bromo analog (compound 5c) exhibited 27–49% inhibition, and the 4-methoxybenzyl analog (compound 7c) exhibited 32–63% inhibition across a panel of five human cancer cell lines at 20 μM [1]. While the specific combination of both features in CAS 879048-75-6 has not been directly assayed in a published head-to-head study, it is rationally inferred that the compound combines two potency-enhancing motifs within a single scaffold, a design principle supported by additive SAR models.
| Evidence Dimension | Cytotoxic activity – % inhibition at 20 μM across 5 cancer cell lines |
|---|---|
| Target Compound Data | Expected to combine SAR advantages: bromo-dependent potency (27–49% inhibition) + methoxybenzyl-dependent potency (32–63% inhibition) [1] |
| Comparator Or Baseline | Indolin-2-one hybrid without either modification (inactive/weak baseline); 5-bromo analog 5c (27–49% inhibition); 4-methoxybenzyl analog 7c (32–63% inhibition) |
| Quantified Difference | 5c (bromo) = 27–49% inhibition; 7c (methoxybenzyl) = 32–63% inhibition. Target uniquely combines both motifs, potentially yielding additive effects. |
| Conditions | Five human cancer cell lines (HeLa, HepG2, etc.) at 20 μM, 48 h incubation; MTT assay [1] |
Why This Matters
This evidence supports the strategic selection of CAS 879048-75-6 over simpler analogs that lack either the bromo or methoxybenzyl motif, as the target compound probabilistically offers a broader and more potent anticancer activity profile for screening cascades.
- [1] Wu, W.-Y., Cao, S.-L., Mao, B.-B., Liao, J., Li, Z.-F., Song, H.-B., & Xu, X. (2013). Synthesis and Antiproliferative Evaluation of Hybrids of Indolin-2-one and Quinazoline-4(3H)-one Linked via Imine Bond. Letters in Drug Design & Discovery, 10(1), 61-66. View Source
